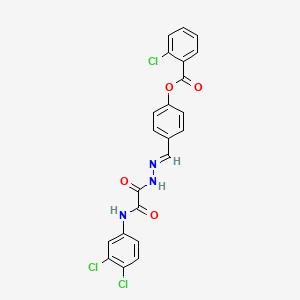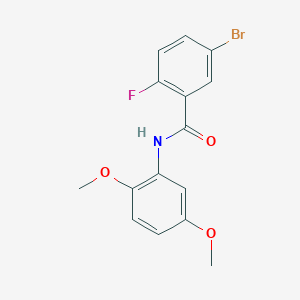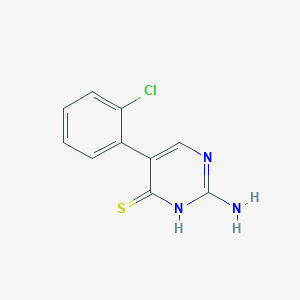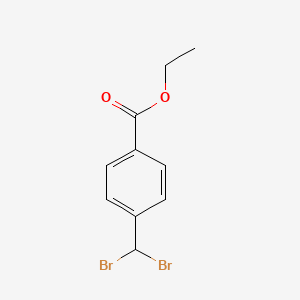
Einecs 224-858-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetoxy)isocrotonate: is an organic compound with the molecular formula C7H10O4 It is a derivative of isocrotonic acid, featuring an acetoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(acetoxy)isocrotonate can be synthesized through various methods. One common approach involves the reaction of isocrotonic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of methyl 3-(acetoxy)isocrotonate may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(acetoxy)isocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of methyl 3-(acetoxy)isocrotonate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which can stabilize reaction intermediates and facilitate various transformations .
Comparaison Avec Des Composés Similaires
- Methyl 3-(hydroxy)isocrotonate
- Methyl 3-(methoxy)isocrotonate
- Methyl 3-(chloro)isocrotonate
Comparison: Methyl 3-(acetoxy)isocrotonate is unique due to the presence of the acetoxy group, which imparts distinct reactivity compared to its analogs. For instance, the acetoxy group can be easily hydrolyzed, making it a versatile intermediate in organic synthesis. In contrast, the hydroxy and methoxy derivatives may exhibit different reactivity profiles due to the nature of their functional groups .
Propriétés
Numéro CAS |
4525-27-3 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
methyl (Z)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4- |
Clé InChI |
DEJKBQLJBNGQIU-PLNGDYQASA-N |
SMILES isomérique |
C/C(=C/C(=O)OC)/OC(=O)C |
SMILES canonique |
CC(=CC(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)

![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)





